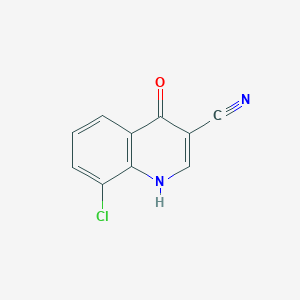

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

8-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCSVGOSWWHTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640889 | |

| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-25-8 | |

| Record name | 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is a part of this compound, exhibit a wide range of biological activities. They have been used in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer.

Mode of Action

They form four- and six-covalent complexes with a wide range of metal ions, including Cu2+, Zn2+, Bi2+, Mn2+, Mg2+, Cd2+, Ni2+, Fe3+, and Al3+. This suggests that 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile may interact with its targets in a similar manner.

Biochemical Pathways

8-hydroxyquinolines have been found to exhibit antimicrobial, anticancer, and antifungal effects. This suggests that they may affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The molecular weight of the compound is 2046125, which is within the optimal range for drug-like molecules. This suggests that it may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

8-hydroxyquinolines have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. This suggests that this compound may have similar effects.

Biological Activity

8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline nucleus characterized by:

- Chloro Group : Enhances lipophilicity and biological activity.

- Carbonyl Group : Contributes to the compound's reactivity.

- Nitrile Group : Imparts unique chemical properties.

The molecular formula is with a molecular weight of approximately 204.61 g/mol .

The biological activity of this compound is attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound acts as an inhibitor of DNA gyrase , crucial for DNA replication in bacteria, thereby exhibiting significant antimicrobial properties .

- It also targets protein tyrosine kinases (PTKs) , which are involved in cell signaling and growth regulation, making it a candidate for cancer treatment .

-

Formation of Reactive Intermediates :

- The nitro group can undergo bioreduction, leading to reactive intermediates that damage cellular components, contributing to both antimicrobial and potential anticancer effects .

Antimicrobial Properties

This compound demonstrates notable antimicrobial activity against a range of pathogens. Its efficacy has been evaluated through minimum inhibitory concentration (MIC) assays:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against Gram-negative strains .

Antiviral Activity

Research has shown that derivatives of this compound can exhibit antiviral properties. For instance, one study reported an inhibition rate of 91.2% against H5N1 viral strains with low cytotoxicity .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

- Cell Line Studies : The compound was tested against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). IC50 values indicated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

| K562 | 0.164 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Synthesis and Evaluation

Research has focused on synthesizing novel derivatives from the quinoline framework, which have been evaluated for their antibacterial and anticancer properties. Some derivatives have shown enhanced potency compared to the parent compound .

Clinical Relevance

The potential application of this compound in treating diseases associated with deregulated PTKs suggests its role as an anti-cancer agent. Its ability to inhibit abnormal cell growth presents opportunities for further clinical investigation .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the primary applications of 8-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its antibacterial properties. Research has shown that derivatives of this compound exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, a study demonstrated that compounds related to this structure showed promising results against resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as a selective ligand for cannabinoid receptors, which are implicated in various physiological processes related to cancer. This selectivity opens avenues for developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy

In a specific study, 7-(3-chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro derivatives were synthesized and tested. The results indicated excellent antimicrobial activity against standard strains of S. aureus, suggesting that modifications on the quinoline framework could enhance efficacy against resistant bacterial strains .

Chemical Synthesis and Material Science

Synthesis of Derivatives

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups. This flexibility enables the development of a wide range of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Material Applications

Beyond medicinal uses, this compound can be utilized in the development of advanced materials. Its structural characteristics make it suitable for applications in organic electronics and photonic devices due to its electronic properties and stability under various conditions .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Chemical Reactions Analysis

Nucleophilic Substitution at C8 Chlorine

The chlorine atom at position 8 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-withdrawing effects from the adjacent carbonyl and nitrile groups.

Key Findings :

-

Reactions proceed via an SNAr mechanism, requiring polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to deprotonate intermediates .

Hydrolysis of C3 Carbonitrile

The nitrile group at position 3 is hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

Mechanistic Insight :

-

Acidic hydrolysis follows a nitrilium ion intermediate, while basic conditions involve nucleophilic attack by hydroxide .

-

Partial hydrolysis to amides occurs with controlled stoichiometry of H₂O₂ .

Condensation Reactions at C4 Ketone

The ketone at position 4 participates in condensation with amines or hydrazines to form Schiff bases or hydrazones.

Applications :

-

Schiff bases enhance metal-chelating properties, useful in catalytic applications.

-

Hydrazones serve as precursors for heterocyclic ring expansions .

Metal-Catalyzed Cross-Couplings

The C8 chlorine participates in palladium-catalyzed couplings to install aryl or heteroaryl groups.

Optimization Notes :

-

Suzuki-Miyaura couplings require anhydrous conditions and elevated temperatures (80–100°C) .

-

Electron-deficient boronic acids exhibit higher reactivity .

Ring Functionalization via Radical Intermediates

Photocatalytic methods enable C–H functionalization at the quinoline core.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ir(ppy)₃, DCE, blue LEDs | 8-Chloro-5-cyano-4-oxo-1,4-dihydroquinoline-3-carbonitrile | 41% |

Limitations :

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are influenced by substituent type, position, and synthetic routes. Below is a comparative analysis with structurally related compounds:

Key Findings

Substituent Effects on Reactivity and Bioactivity Halogenation (Cl vs. Fluorine, however, improves metabolic stability and membrane permeability in antimicrobial agents . Alkoxy Groups: Methoxy (6-OCH3) and chloropropoxy (7-OCH2CH2Cl) substituents in bosutinib intermediates improve solubility and reduce steric hindrance, facilitating interactions with kinase active sites .

Synthetic Efficiency

- Traditional Gould-Jacobs cyclization requires high temperatures (~250°C), leading to tar formation and reduced yields (~40%). In contrast, DMF-DMA-mediated cyclization at room temperature offers milder conditions, higher purity (98.6%), and scalability (29.8% yield over 8 steps) .

Biological Activity Kinase Inhibition: 6,7-Dialkoxy derivatives exhibit potent EGFR kinase inhibition due to hydrophobic interactions with the ATP-binding pocket. The chloro analog’s activity remains underexplored but is hypothesized to share similar mechanisms . Antimicrobial Properties: Fluorinated analogs (e.g., 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) demonstrate antimicrobial activity, with isomer ratios affecting efficacy (e.g., 1.00:0.30 mixture of 3.6a and 3.6b) .

Crystallographic and Physicochemical Properties

- The ethyl ester analog (ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) crystallizes in a triclinic system (P1 space group) with intermolecular hydrogen bonds stabilizing the lattice. The nitrile group in this compound may alter hydrogen-bonding patterns compared to ester derivatives, impacting solubility and crystal packing .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.